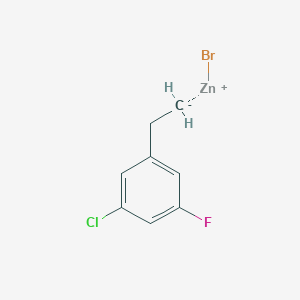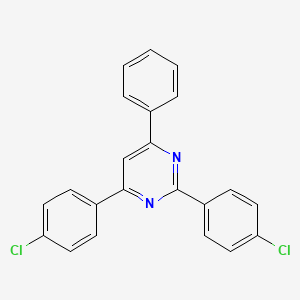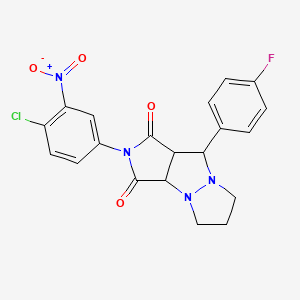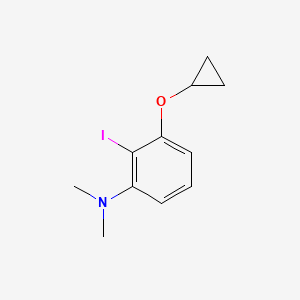
(R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyacetamido group and a benzoate ester. The presence of the chiral center in the molecule makes it an interesting subject for research in stereochemistry and its effects on biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzoic acid and ®-2-amino-1-butanol.
Formation of Amide Bond: The first step involves the formation of an amide bond between 4-methylbenzoic acid and ®-2-amino-1-butanol using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methoxyacetylation: The resulting amide is then subjected to methoxyacetylation using methoxyacetyl chloride in the presence of a base like triethylamine.
Esterification: Finally, the esterification of the carboxylic acid group is carried out using methanol and a catalyst such as sulfuric acid to yield ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate on a large scale.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyacetamido group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the amide and ester functionalities, potentially yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted benzoates and amides.
科学的研究の応用
Chemistry
In chemistry, ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a valuable tool for investigating enantioselective processes in biological systems.
Medicine
In medicine, ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The methoxyacetamido group and the benzoate ester play crucial roles in binding to these targets, leading to modulation of their activity. The chiral center in the molecule can influence the binding affinity and selectivity towards different targets, resulting in enantioselective effects.
類似化合物との比較
Similar Compounds
(S)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate: The enantiomer of the compound, differing only in the configuration of the chiral center.
Methyl 4-(1-(2-acetamido)ethyl)benzoate: Lacks the methoxy group, leading to different chemical and biological properties.
Ethyl 4-(1-(2-methoxyacetamido)ethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is unique due to its specific chiral configuration and the presence of both methoxyacetamido and benzoate ester groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
methyl 4-[(1R)-1-[(2-methoxyacetyl)amino]ethyl]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-9(14-12(15)8-17-2)10-4-6-11(7-5-10)13(16)18-3/h4-7,9H,8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
InChIキー |
HWNZPDQIPSTLDJ-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)OC)NC(=O)COC |
正規SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12634768.png)
![(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12634775.png)


![2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B12634800.png)

![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)

![(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12634847.png)


